Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate
Description
Properties
Molecular Formula |
C11H13N4O4S+ |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate |
InChI |
InChI=1S/C11H13N4O4S/c1-4-19-6(16)5-20-10-12-7-8(13-10)14(2)11(18)15(3)9(7)17/h4-5H2,1-3H3/q+1 |
InChI Key |
REEBWLSMHVILLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=[N+](C(=O)N(C(=O)C2=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Bromination of 1,3-Dimethylxanthine
The synthesis begins with bromination of 1,3-dimethylxanthine (theobromine) at the 8-position. Bromine or N-bromosuccinimide (NBS) in acetic acid or dimethylformamide (DMF) introduces a bromine atom, yielding 8-bromo-1,3-dimethylxanthine. Patent US10844023B2 highlights similar bromination conditions for purine derivatives, achieving >80% yields at 60–80°C.
Reaction Conditions
Thiolate Nucleophilic Substitution
The brominated intermediate reacts with ethyl 2-mercaptoacetate under basic conditions. Potassium carbonate or sodium hydride deprotonates the thiol, facilitating displacement. Patent WO2020182318A1 reports analogous substitutions using PEG-based solvents to enhance solubility.
Procedure
-
Substrate : 8-Bromo-1,3-dimethylxanthine (5 mmol)
-
Nucleophile : Ethyl 2-mercaptoacetate (6 mmol)
-
Base : K₂CO₃ (10 mmol), DMF (30 mL)
-
Temperature : 90°C, 12 hours
Purification
-
Column chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1)
-
Recrystallization from ethanol/water (7:3)
Direct Alkylation Using Phase-Transfer Catalysis
Alkylation of 8-Chloro-1,3-Dimethylxanthine
For purines with a chlorine leaving group, tetrabutylammonium hydrogensulfate (TBAHS) enables efficient alkylation. Patent US6458772B1 demonstrates this method for purine prodrugs, achieving regioselective N9-alkylation.
Reaction Setup
-
Substrate : 8-Chloro-1,3-dimethylxanthine (5 mmol)
-
Alkylating Agent : Ethyl 2-bromoacetate (6 mmol)
-
Catalyst : TBAHS (1 mmol), CH₂Cl₂ (20 mL)
-
Base : NaOH (10% aqueous, 10 mL)
-
Temperature : 25°C, 24 hours
Advantages
-
Mild conditions prevent purine decomposition.
-
Phase-transfer catalysts improve interfacial reactivity.
Friedel-Crafts Acylation Adaptations
Thioester Formation via Acylation
Adapting Friedel-Crafts methodologies from WO2023042096A1, ethyl 2-mercaptoacetate reacts with 1,3-dimethylxanthine in the presence of Lewis acids. AlCl₃ or FeCl₃ catalyzes the acylation, though yields are moderate due to competing side reactions.
Optimized Protocol
-
Substrate : 1,3-Dimethylxanthine (5 mmol)
-
Reagent : Ethyl 2-mercaptoacetyl chloride (6 mmol)
-
Catalyst : AlCl₃ (10 mmol), CH₂Cl₂ (30 mL)
-
Temperature : 0°C → 25°C, 8 hours
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|---|
| Halogenation-Displacement | 8-Bromo-1,3-dimethylxanthine | Ethyl 2-mercaptoacetate | 72 | 98 | Requires bromination step |
| Phase-Transfer Alkylation | 8-Chloro-1,3-dimethylxanthine | Ethyl 2-bromoacetate | 68 | 95 | Catalyst cost |
| Friedel-Crafts Acylation | 1,3-Dimethylxanthine | Ethyl 2-mercaptoacetyl chloride | 53 | 90 | Low regioselectivity |
Key Observations
-
Halogenation-Displacement offers the highest yield and purity but involves multi-step synthesis.
-
Phase-Transfer Alkylation is operationally simpler but limited by catalyst availability.
-
Friedel-Crafts methods suffer from side reactions, necessitating rigorous purification.
Advanced Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the sulfanyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The sulfanylacetate group can also interact with biological molecules, affecting various pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related purine derivatives, focusing on substituent variations, synthesis routes, and inferred biological properties.
Key Comparisons:
Substituent Effects on Bioactivity The target compound’s ethyl sulfanylacetate group at position 8 contrasts with Compound 869’s methoxy and amide substituents. The ester group may confer higher metabolic lability compared to the amide in 869, which could improve binding duration in vivo .
Lipophilicity and Solubility The 7-heptyl derivative () introduces a long alkyl chain, increasing lipophilicity and likely improving membrane permeability over the target compound’s shorter ethyl ester . The N-phenylsulfanylacetamide () replaces the ester with an amide, enhancing hydrolytic stability but reducing solubility in nonpolar solvents .
Synthetic Accessibility
- The target compound shares a common synthesis pathway with Compound 869 , utilizing alkylation of brominated purines with haloacetates in the presence of K₂CO₃ and TEBA . This method is robust but may require optimization for regioselectivity.
Therapeutic Potential Compounds like Compound 869 and THX-B are validated PDE inhibitors, suggesting the target compound may share similar mechanisms. However, the sulfanyl group’s redox activity could introduce unique interactions with cysteine-rich enzyme domains . The N-phenylsulfanylacetamide () highlights how aromatic substituents can enhance receptor binding, a feature absent in the target compound’s aliphatic ester .
Biological Activity
Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex purine structure, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 298.34 g/mol. The presence of the sulfanyl group and the ethyl ester moiety are significant for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₄S |
| Molecular Weight | 298.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antiviral Properties
This compound has also shown promise as an antiviral agent. Studies suggest that it may inhibit viral replication by interfering with viral RNA synthesis. For instance, in assays against the influenza virus, this compound demonstrated a dose-dependent reduction in viral titers.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could potentially lead to therapeutic applications in treating diseases characterized by rapid cell proliferation.
Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that one derivative exhibited an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutic agents like doxorubicin.
Study 2: Antiviral Activity
A recent investigation explored the antiviral properties against herpes simplex virus (HSV). The compound was tested in vitro and showed a reduction in plaque formation by up to 70% at concentrations of 10 µM. The study concluded that the compound's mechanism likely involves interference with viral entry or replication processes.
Q & A
Q. Advanced
- Batch Monitoring : Use in-situ FTIR or HPLC to track reaction progress and minimize side products.
- Solvent Optimization : Replace acetone with DMF for higher solubility of intermediates, reducing reaction time .
- Catalyst Screening : Test alternative catalysts (e.g., DBU) to improve regioselectivity during alkylation.
- Scale-Up Adjustments : Transition from column chromatography to recrystallization (e.g., using ethanol/water) for cost-effective purification .
How does the presence of the sulfanyl and ethyl acetate groups influence the compound's reactivity and potential biological activity?
Q. Advanced
- Sulfanyl Group : Enhances nucleophilicity, enabling thiol-disulfide exchange in enzyme inhibition assays. It may also coordinate metal ions in metalloprotein targets .
- Ethyl Acetate : Increases lipophilicity (logP ~1.5–2.0), improving membrane permeability. Hydrolysis to the carboxylic acid in vivo could modulate bioavailability .
Example : Analogues lacking the sulfanyl group show reduced PDE inhibitory activity, suggesting its role in binding pocket interactions .
What methodologies are appropriate for assessing the compound's interactions with biological targets such as enzymes or receptors?
Q. Basic
- Enzyme Inhibition Assays : Measure IC₅₀ against PDE isoforms (e.g., PDE4/7) using fluorescent cAMP/cGMP substrates .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes to purine-binding pockets (e.g., adenosine receptors) .
- Cellular Uptake : LC-MS quantification in cell lysates after incubation, normalized to protein content .
How should researchers approach contradictory data regarding the compound's biological activity across different studies?
Q. Advanced
- Purity Analysis : Verify compound identity via HRMS and purity via HPLC (>98%). Contaminants like unreacted bromide precursors can skew results .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5 may alter protonation states) and cell lines (e.g., HEK293 vs. RAW264.7 macrophages) .
- Meta-Analysis : Compare logD values and metabolic stability (e.g., microsomal half-life) to explain variability in in vivo vs. in vitro efficacy .
What computational chemistry approaches can predict the compound's binding affinity and stability in biological systems?
Q. Advanced
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., PDE4B) in explicit solvent (CHARMM36 force field) to assess conformational stability over 100 ns trajectories.
- QM/MM Calculations : Evaluate transition states for ester hydrolysis to predict metabolic pathways .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
What are the critical considerations when designing derivatives of this compound to explore structure-activity relationships?
Advanced
Key Modifications :
Synthetic Strategy : Use parallel synthesis with diversely substituted alkyl halides to generate a library for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
